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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-nitropyridine

Cat. No.: B11793700

Get Quote

Executive Summary
Target Molecule: 4-Chloro-3-fluoro-5-nitropyridine CAS: 1649999-50-7 (Product) / 2546-56-7

(Related Analog) Molecular Formula: C₅H₂ClFNO₂ Molecular Weight: 176.53 g/mol

This guide details the high-fidelity synthesis of 4-Chloro-3-fluoro-5-nitropyridine, a critical

electrophilic scaffold used in the development of kinase inhibitors and agrochemicals. The

presence of the fluorine atom at the C3 position and the nitro group at C5 creates a highly

functionalizable core, allowing for sequential nucleophilic aromatic substitution (

) reactions.

The synthesis strategy prioritizes regiochemical integrity. Direct nitration of 4-chloro-3-

fluoropyridine is kinetically unfavorable and regiochemically ambiguous due to dual

deactivation. Therefore, this protocol utilizes a pyridone-mediated pathway, leveraging the

strong ortho-directing power of the hydroxyl (tautomeric pyridone) group to install the nitro

functionality precisely at C5, followed by chlorodehydroxylation.
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The retrosynthetic logic relies on the "activation-deactivation" principle. The C4-hydroxyl group

serves as a temporary activator to install the C5-nitro group, after which it is converted to the

C4-chloride leaving group.
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Figure 1: Retrosynthetic disconnection showing the pyridone intermediate strategy.

Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Synthesize 3-Fluoro-5-nitro-4-hydroxypyridine from 3-Fluoro-4-hydroxypyridine.

Reaction Type: Electrophilic Aromatic Substitution (

).

Rationale: The starting material, 3-fluoro-4-hydroxypyridine, exists in equilibrium with its

pyridone tautomer. The hydroxyl/carbonyl group strongly activates the C3 and C5 positions.

Since C3 is blocked by fluorine, nitration occurs exclusively at C5.

Reagents:
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3-Fluoro-4-hydroxypyridine (1.0 equiv)

Fuming Nitric Acid (HNO₃, >90%, 1.5 equiv)

Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)

Procedure:

Setup: Charge a round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate).

Cool to 0–5 °C using an ice/salt bath.

Addition: Add 3-Fluoro-4-hydroxypyridine portion-wise, maintaining internal temperature <10

°C. The exotherm is significant; ensure efficient stirring.

Nitration: Add fuming HNO₃ dropwise via an addition funnel over 30 minutes. Maintain

temperature <10 °C to prevent over-nitration or decomposition.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

Monitor by LC-MS (Target M+H ≈ 159).

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Vigorous

stirring is essential to prevent local overheating.

Isolation: The product often precipitates as a yellow solid. Filter the solid.[1][2] If no

precipitate forms, neutralize carefully to pH 3–4 with solid NaHCO₃ or NaOH solution (keep

cold!) to induce precipitation.

Purification: Recrystallize from water or ethanol/water if necessary. Dry under vacuum at 50

°C.

Critical Quality Attribute (CQA):

Appearance: Yellow crystalline solid.

Yield Target: 75–85%.

Phase 2: Chlorodehydroxylation
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Objective: Synthesize 4-Chloro-3-fluoro-5-nitropyridine from 3-Fluoro-5-nitro-4-

hydroxypyridine. Reaction Type: Nucleophilic Aromatic Substitution (via Chloroiminium

intermediate).

Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent, converting the

pyridone oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.

A base (DIPEA or Quinoline) is often used to scavenge HCl and catalyze the reaction.

Reagents:

3-Fluoro-5-nitro-4-hydroxypyridine (1.0 equiv)

Phosphorus Oxychloride (POCl₃, 5–10 equiv)

Optional: Phosphorus Pentachloride (PCl₅, 1.0 equiv) – enhances conversion for stubborn

substrates.

Catalyst: N,N-Diisopropylethylamine (DIPEA) or DMF (cat. 5 drops).

Procedure:

Setup: In a dry flask under inert atmosphere (N₂/Ar), suspend the nitropyridone intermediate

in neat POCl₃.

Catalysis: Add catalytic DMF or stoichiometric DIPEA carefully (exothermic).

Reaction: Heat the mixture to reflux (approx. 105–110 °C).

Note: Evolution of HCl gas will occur. Scrubber system is mandatory.

Monitoring: Stir at reflux for 3–5 hours. Monitor by TLC or HPLC (aliquot quenched in

MeOH). The starting material peak should disappear.

Workup (Quench):

Cool the mixture to room temperature.
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Remove excess POCl₃ via rotary evaporation under reduced pressure (use a rigorous

trap).

Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Caution:

Delayed exotherm is common.

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 x

volumes).

Wash: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The

product is typically less polar than the starting material.

Critical Quality Attribute (CQA):

Appearance: Off-white to pale yellow solid/oil.

Stability: Store under inert gas at 2–8 °C. Hydrolysis-prone.

Process Safety & Engineering Controls
Hazard Class Source Mitigation Strategy

Energetic Nitration Step

Strict temperature control (<10

°C during addition). Use blast

shield. Do not scale up without

calorimetry data (DSC).

Toxic/Corrosive POCl₃

Use in a fume hood. Quench

excess POCl₃ separately from

organic solvents. Never add

water to hot POCl₃.

Pressure Chlorination
HCl gas generation requires a

caustic scrubber (NaOH trap).
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Workflow Diagram
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Figure 2: Sequential process flow for the synthesis.

Analytical Characterization Data (Expected)
To validate the synthesis, compare analytical data against these expected values derived from

structural analogs.

¹H NMR (400 MHz, CDCl₃):

Protons at C2 and C6 positions will appear as singlets or doublets (due to F-coupling) in

the aromatic region (8.5 – 9.2 ppm).

Diagnostic: The absence of the broad OH peak and the downfield shift of C2/C6 protons

confirm the electron-withdrawing effect of the Cl and NO₂ groups.

¹⁹F NMR:

Single peak expected around -120 to -130 ppm.

Mass Spectrometry (ESI/APCI):

Observe [M+H]⁺ = 177/179 (Chlorine isotope pattern 3:1).

Observe [M+H]⁺ of hydrolyzed species (mass 159) if quenching was too aggressive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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